JSI-1187 vs. Ulixertinib: ERK2 Binding Affinity and Biochemical Selectivity Window
JSI-1187 inhibits ERK2 with a Ki of <1 nM [1]. Ulixertinib (BVD-523) inhibits ERK2 with a Ki of 0.04 nM . Although ulixertinib shows greater biochemical potency against ERK2, JSI-1187's less promiscuous binding may offer a wider selectivity margin, potentially reducing off-target kinase engagement [2].
| Evidence Dimension | ERK2 binding affinity |
|---|---|
| Target Compound Data | Ki < 1 nM |
| Comparator Or Baseline | Ulixertinib (BVD-523): Ki = 0.04 nM |
| Quantified Difference | Ulixertinib has ~25-fold higher affinity for ERK2 than JSI-1187. |
| Conditions | Recombinant ERK2; radiometric assay |
Why This Matters
For researchers seeking to minimize off-target kinase effects while maintaining ERK pathway blockade, JSI-1187 may present a more selective pharmacological tool than ulixertinib, though direct comparative selectivity panels are required to confirm.
- [1] Li A, Jian S, Yuan X, et al. Abstract 4188: The ERK1/2 inhibitor, JSI-1187, demonstrates preclinical efficacy in tumor models with MAPK pathway mutations. Cancer Res. 2020;80(16_Supplement):4188. doi:10.1158/1538-7445.AM2020-4188. View Source
- [2] Ward RA, Anderton MJ, Bethel P, et al. Structure-guided discovery of potent and selective ERK1/2 inhibitors. J Med Chem. 2013;56(12):5014-5025. doi:10.1021/jm400464a. View Source
